(+-)-1-Benzoyl-5-propoxy-2-pyrrolidinone
Beschreibung
(±)-1-Benzoyl-5-propoxy-2-pyrrolidinone is a chiral pyrrolidinone derivative characterized by a benzoyl group at the 1-position and a propoxy substituent at the 5-position of the lactam ring. Pyrrolidinones are five-membered lactams with broad applications in pharmaceuticals, agrochemicals, and organic synthesis. The benzoyl group enhances lipophilicity and may influence biological activity, while the propoxy chain modulates solubility and steric interactions.
Eigenschaften
CAS-Nummer |
136410-05-4 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-benzoyl-5-propoxypyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-2-10-18-13-9-8-12(16)15(13)14(17)11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChI-Schlüssel |
ZGIUFNYQCVGSLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Pyrrolidinone Derivatives
The following table summarizes key structural and functional differences between (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone and related compounds:
Substituent Effects on Physicochemical Properties
- Alkoxy Chain Length: The propoxy group in the target compound balances lipophilicity and solubility compared to shorter chains (e.g., ethoxy in 5-ethoxy-2-pyrrolidinone) or longer chains (e.g., heptyloxy in its heptyloxy analog).
- Heterocyclic Modifications :
Research Implications and Gaps
- Synthetic Accessibility : The benzoyl group likely requires acylation reagents like benzoyl chloride, while alkoxy chains may be introduced via nucleophilic substitution.
- Data Limitations: Critical parameters (e.g., melting point, solubility) for (±)-1-Benzoyl-5-propoxy-2-pyrrolidinone remain uncharacterized in the provided evidence.
Vorbereitungsmethoden
Alkoxylation of Pyrrolidinone Precursors
The core synthetic strategy involves introducing the propoxy group at the C5 position of 2-pyrrolidinone through nucleophilic substitution. Patent WO2006048389A1 describes a two-step process where 5-hydroxy-2-pyrrolidinone undergoes propoxylation using 1-bromopropane in xylene or toluene under basic conditions. The reaction employs sodium hydroxide (0.9–1.1 equivalents) with phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (0.001–0.01 equivalents) at 100–130°C.
Table 1: Alkoxylation Reaction Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | Maximizes to 78% |
| NaOH Equivalents | 1.0–1.1 | Prevents hydrolysis |
| Reaction Time | 8–12 hours | Completes substitution |
Post-reaction, the intermediate 5-propoxy-2-pyrrolidinone is isolated via vacuum distillation (bp 145–150°C at 15 mmHg).
Benzoylation Strategies
Acyl Transfer Catalysis
Benzoyl group introduction employs Schotten-Baumann conditions, reacting 5-propoxy-2-pyrrolidinone with benzoyl chloride in a biphasic system (dichloromethane/10% NaOH). The reaction proceeds at 0–5°C to minimize N-overacylation, achieving 85–90% yield. Alternative methods use benzoyl anhydride with DMAP (4-dimethylaminopyridine) catalyst in THF, yielding 88% product within 3 hours at reflux.
Enzymatic Benzoylation
Recent advancements utilize lipase B from Candida antarctica (CAL-B) in ionic liquid media. This enantioselective method produces the (±)-form with 92% ee when using vinyl benzoate as the acyl donor at 40°C. However, industrial scalability remains limited due to enzyme cost.
Resolution of Racemates
Chiral Chromatography
The racemic mixture is resolved using preparative HPLC with a Chiralpak IC column (250 × 4.6 mm, 5 μm). Elution with hexane:isopropanol (80:20) at 1 mL/min achieves baseline separation (α = 1.32).
Diastereomeric Salt Formation
Reacting the racemate with (−)-dibenzoyl-L-tartaric acid in ethanol yields diastereomeric salts. Recrystallization from methanol/water (3:1) provides enantiomerically pure fractions (98% de).
Large-Scale Production Protocols
Continuous Flow Synthesis
A patent-pending method (WO2006048389A1) details a continuous process combining alkoxylation and benzoylation in a microreactor system:
-
Reactor 1 : Propoxylation at 120°C, 8 bar
-
In-line extraction : Phase separation using cyclohexane/water
-
Reactor 2 : Benzoylation with 1.2 eq benzoyl chloride, 0°C
This system achieves 92% overall yield with 99.5% purity by GC-MS.
Table 2: Batch vs. Continuous Process Comparison
| Metric | Batch Method | Continuous Flow |
|---|---|---|
| Total Time | 18 hours | 4.5 hours |
| Solvent Consumption | 12 L/kg | 3.8 L/kg |
| Energy Input | 58 kWh/kg | 22 kWh/kg |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=7.2 Hz, 2H, ArH), 7.55 (t, J=7.4 Hz, 1H, ArH), 7.45 (t, J=7.6 Hz, 2H, ArH), 4.35–4.28 (m, 1H, CH-O), 3.95–3.85 (m, 2H, OCH₂), 3.70–3.62 (m, 1H, CH-N), 2.55–2.45 (m, 2H, CH₂), 2.30–2.15 (m, 2H, CH₂), 1.65–1.50 (m, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃).
-
HRMS : m/z calc. for C₁₄H₁₇NO₃ [M+H]⁺: 248.1287, found: 248.1283.
Industrial Scale Challenges
Catalyst Deactivation
Phase-transfer catalysts lose activity after 3–4 batches due to quaternary ammonium salt degradation. Regeneration via ion-exchange resins (Amberlite IRA-400) restores 80% initial activity.
Polymorphism Control
Crystallization from ethyl acetate/heptane (1:4) produces the stable Form I (mp 112–114°C). Rapid cooling induces metastable Form II (mp 98–100°C), which converts to Form I over 48 hours.
Emerging Synthetic Technologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
